molecular formula C8H16N2 B2988276 Octahydroindolizin-7-amine CAS No. 80220-48-0

Octahydroindolizin-7-amine

货号: B2988276
CAS 编号: 80220-48-0
分子量: 140.23
InChI 键: UYVABMTWTWPWFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Octahydroindolizin-7-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include transition-metal catalysts and classical methods . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of corresponding oxides, while reduction reactions can yield reduced amine derivatives .

相似化合物的比较

Octahydroindolizin-7-amine can be compared with other similar compounds, such as octahydro-5,5-dimethylindolizin-7-amine and octahydro-5,5-dimethylindolizin-7-ol . These compounds share a similar indolizine core structure but differ in their functional groups and stereochemistry. The uniqueness of this compound lies in its specific amine functional group and its applications in proteomics research . Other similar compounds may have different applications and properties, highlighting the versatility and specificity of this compound in scientific research.

生物活性

Octahydroindolizin-7-amine is a bicyclic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activities, synthesis, and applications, supported by various studies and data.

  • Molecular Formula : C8_8H16_{16}N2_2
  • Molecular Weight : 140.23 g/mol
  • Structure : this compound features a fused bicyclic structure that contributes to its unique biological properties.

1. Pharmacological Applications

Research indicates that this compound and its derivatives exhibit various biological activities:

  • Antihypertensive Effects : The compound has been utilized in the design of bradykinin B2 receptor antagonists, which are relevant in managing hypertension and related disorders. Its structural similarity to proline enhances stability and bioavailability in peptide formulations .
  • Antiviral Activity : Some studies have shown that derivatives of this compound can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1), highlighting its potential as an antiviral agent .

The mechanism by which this compound exerts its effects often involves:

  • Receptor Interaction : The compound's lipophilicity allows it to interact effectively with various receptors, enhancing binding affinity and specificity .
  • Inhibition of Enzymes : It has been noted for its ability to inhibit specific enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation .

Case Studies

  • Bradykinin Antagonists Development :
    • A study demonstrated that incorporating this compound into peptide sequences improved their resistance to enzymatic degradation, making them more effective as oral medications .
  • Antiviral Properties :
    • In vitro studies indicated that certain derivatives of this compound could significantly reduce viral load in infected cell lines, suggesting a promising avenue for further antiviral drug development .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntihypertensiveBradykinin B2 receptor antagonism
AntiviralInhibition of HSV-1 replication
Enzyme InhibitionACE inhibition leading to reduced blood pressure

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC8_8H16_{16}N2_2
Molecular Weight140.23 g/mol
LipophilicityHigh

属性

IUPAC Name

1,2,3,5,6,7,8,8a-octahydroindolizin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-3-5-10-4-1-2-8(10)6-7/h7-8H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVABMTWTWPWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CCN2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80220-48-0
Record name octahydroindolizin-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(±)-1,2,3,5,6,7,8,8a-octahydroindolizin-7-one (5.0 g, 35.9 mmol) was dissolved in a solution of 2M ammonia/ethanol (54 ml, 108 mmol calculated in terms of ammonia). The resulting solution was stirred at room temperature in an atmosphere of hydrogen in the presence of 10% palladium on charcoal (500 mg) for 4 hours. At the end of this time, the reaction mixture was filtered to remove the catalyst and the filtrate was concentrated by evaporation under reduced pressure, to give the title compound (4.91 g) as a colorless oil (yield 98%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
54 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Yield
98%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。